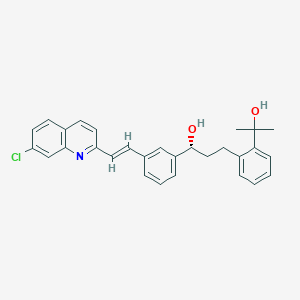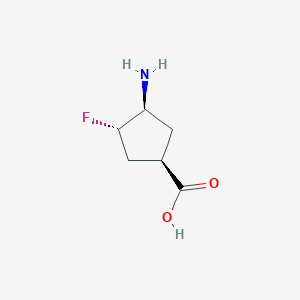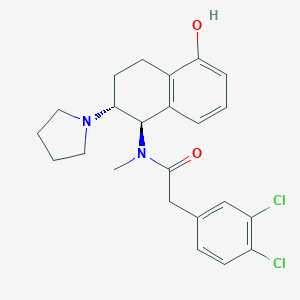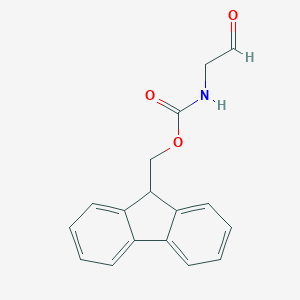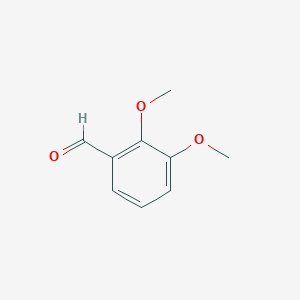![molecular formula C10H10N2O2 B126272 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione CAS No. 155221-41-3](/img/structure/B126272.png)
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione, also known as TMBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMBIM is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol.
Mécanisme D'action
The mechanism of action of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione is not fully understood. However, it is believed that 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione binds with metal ions through its imidazole ring and forms a complex. This complex then emits fluorescence when excited by a specific wavelength of light. The intensity of fluorescence is directly proportional to the concentration of metal ions present.
Effets Biochimiques Et Physiologiques
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has shown to have minimal toxicity and is considered safe for use in biochemical and physiological studies. It has been reported to have antioxidant properties and can scavenge free radicals. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in lab experiments is its high selectivity and sensitivity for metal ion detection. It is also easy to synthesize and can be obtained in high purity and yield. However, 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has limitations in terms of its stability and solubility. It is sensitive to light and air and can decompose over time. It is also insoluble in water and requires the use of organic solvents for its dissolution.
Orientations Futures
There are several future directions for the use of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in scientific research. One potential application is its use as a diagnostic tool for metal-related diseases such as Alzheimer's and Parkinson's. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in biological samples and can aid in the early diagnosis of these diseases. Another future direction is the development of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione-based fluorescent sensors for environmental monitoring. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in water and soil samples, which can aid in the assessment of environmental pollution.
Méthodes De Synthèse
The synthesis of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be achieved through various methods. One of the most common methods is the condensation reaction between 2,4,6-trimethylbenzene-1,3-diamine and dimethyl oxalate in the presence of a base catalyst. This method yields 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione with a high purity and yield.
Applications De Recherche Scientifique
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has a unique fluorescence property that allows it to selectively bind with metal ions such as Zn2+, Cu2+, and Fe2+. This property makes 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione a valuable tool for the detection and quantification of metal ions in biological samples.
Propriétés
Numéro CAS |
155221-41-3 |
|---|---|
Nom du produit |
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1,2,6-trimethylbenzimidazole-4,7-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-4-7(13)8-9(10(5)14)12(3)6(2)11-8/h4H,1-3H3 |
Clé InChI |
VJVRBZLSFOTUAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
Synonymes |
1H-Benzimidazole-4,7-dione,1,2,6-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




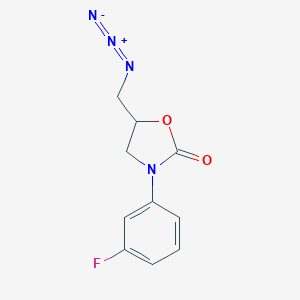
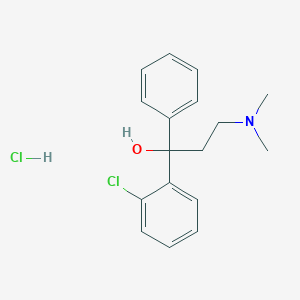
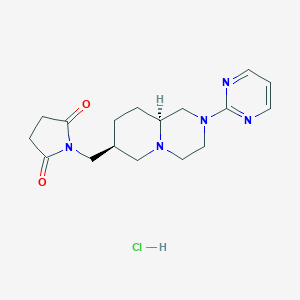
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

